molecular formula C15H14N2OS B2431750 N-benzyl-5-methoxy-1,3-benzothiazol-2-amine CAS No. 878061-41-7

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2431750
CAS No.: 878061-41-7
M. Wt: 270.35
InChI Key: ZEIIQWUVDVGXOK-UHFFFAOYSA-N
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Description

“N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 878061-41-7 . It has a molecular weight of 270.35 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been a subject of interest in recent years . A variety of methods have been developed, including one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions often proceed in the absence of a solvent, with water being used as a non-toxic and widely available solvent . Catalytic reactions are prioritized, allowing to reduce the impact on the environment .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 270.35 . The Inchi Code for the compound is 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .

Scientific Research Applications

Synthesis and Reactivity

  • N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a derivative related to N-benzyl-5-methoxy-1,3-benzothiazol-2-amine, is used as a building block in Julia olefination. It undergoes condensation reactions to yield alpha-fluorovinyl Weinreb amides and alpha-fluoroenones (Ghosh et al., 2009).

Application in Dyes and Pigments

  • Heterocyclic amines derived from benzothiazole, similar to this compound, have been used to synthesize dyes that color cellulose acetate in various hues (Georgiadou & Tsatsaroni, 2002).

Chemical Synthesis and Characterization

  • The sonochemical generation of azomethine ylides from compounds structurally related to this compound leads to the formation of spirocyclic 1,3-thiazolidines (Gebert et al., 2003).

Pharmaceutical Applications

  • Copper(II)- and gold(III)-mediated cyclization of thioureas to form substituted 2-aminobenzothiazoles, compounds similar to this compound, are significant due to their biological activity and pharmaceutical applications (Schroeder et al., 2017).

Antitumor Properties

  • Benzothiazole derivatives have shown potent and selective antitumor activity, implying the potential significance of similar compounds in cancer treatment (Chua et al., 1999).

Antimicrobial and Corrosion Inhibition

  • Certain benzothiazole derivatives exhibit antimicrobial properties and are used in corrosion inhibition studies, indicating the broad applicability of related compounds in various fields (Nayak & Bhat, 2023).

Future Directions

Benzothiazoles, including “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine”, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Due to their wide range of biological activities, research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . Future research may focus on the development of targeted synthesis of benzothiazole analogs .

Properties

IUPAC Name

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIIQWUVDVGXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325508
Record name N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878061-41-7
Record name N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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